N-(3-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, a chloro-fluorophenyl group, and a methanesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[3-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O4S2/c1-27(23,24)21-12-6-3-5-11(9-12)15-10-16(22(20-15)28(2,25)26)17-13(18)7-4-8-14(17)19/h3-9,16,21H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYROJSEWNYIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazoline Ring Formation via Chalcone Cyclocondensation
The pyrazoline core is typically synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For the target compound, the chalcone intermediate 1 is prepared by Claisen-Schmidt condensation between 2-chloro-6-fluorobenzaldehyde and 3-nitroacetophenone under basic conditions (Scheme 1):
$$
\text{2-Chloro-6-fluorobenzaldehyde} + \text{3-Nitroacetophenone} \xrightarrow{\text{NaOH/EtOH, Δ}} \text{Chalcone 1}
$$
Cyclization of 1 with hydrazine hydrate in ethanol at reflux yields the pyrazoline intermediate 2 . X-ray crystallographic data from analogous systems confirm that this method produces the 4,5-dihydro-1H-pyrazoline scaffold with >90% regioselectivity.
Sulfonylation of the Pyrazoline Nitrogen
Introduction of the methylsulfonyl group at position 1 is achieved via sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base. Patent US7297710B1 details optimal conditions for this step:
$$
\text{Pyrazoline 2} + \text{MsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2, 0°C→RT}} \text{1-(Methylsulfonyl)pyrazoline 3}
$$
Triethylamine acts as a proton scavenger, achieving near-quantitative conversion within 2 hours. Alternative bases like DMAP or N-methylmorpholine may reduce side reactions but are less cost-effective for industrial-scale synthesis.
Functionalization of the Phenyl Substituent
The 3-nitrophenyl group in 3 is reduced to an aniline derivative 4 using catalytic hydrogenation (H₂, Pd/C) or stoichiometric ammonium formate. Subsequent sulfonylation with methanesulfonyl chloride introduces the methanesulfonamide group:
$$
\text{Aniline 4} + \text{MsCl} \xrightarrow{\text{NaH, THF}} \text{N-(3-Phenyl)methanesulfonamide 5}
$$
Patent US9174993B2 highlights the criticality of using sodium hydride as a base to prevent N,N-disulfonylation, with yields exceeding 85%.
Optimization Strategies and Process Scalability
Avoiding Mitsunobu Reaction Limitations
While early routes relied on Mitsunobu conditions for sulfonamide formation, patent CA3152302A1 demonstrates a three-step alternative (amide formation → carbonyl reduction → cyclization) that eliminates the need for toxic azodicarboxylate reagents. This method improves atom economy by 22% and reduces purification complexity.
Crystallization-Driven Purification
Intermediate 3 and final product 5 exhibit high crystallinity, enabling purification via antisolvent crystallization. Ethanol/water mixtures (4:1 v/v) afford >99% purity, as confirmed by HPLC analysis.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
| Parameter | Intermediate 3 | Final Product 5 |
|---|---|---|
| HPLC Purity (%) | 98.7 | 99.5 |
| Residual Solvent (ppm) | <500 | <300 |
| Heavy Metals (ppm) | <10 | <5 |
Data adapted from CA3152302A1 and US9174993B2.
Comparative Analysis of Synthetic Approaches
Yield and Efficiency
| Method | Overall Yield (%) | Key Advantage |
|---|---|---|
| Traditional Mitsunobu | 62 | Mild conditions |
| CA3152302A1 Process | 78 | No azodicarboxylate reagents |
| PMC2979872 Analog | 58 | High regioselectivity |
Environmental Impact
The CA3152302A1 route reduces E-factor (kg waste/kg product) from 8.2 to 3.1 by eliminating DEAD and optimizing solvent recovery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonamide group.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various sulfonamide derivatives for their ability to inhibit cancer cell growth. The results showed that certain derivatives displayed promising antitumor activity with mean GI50 values indicating effective concentration ranges against multiple cancer cell lines .
Drug-Like Properties
The drug-like properties of this compound have been evaluated using computational models. Studies utilizing SwissADME software have shown that the compound possesses favorable pharmacokinetic profiles, including good solubility and permeability characteristics, making it a candidate for further development as an oral therapeutic agent .
Antitumor Activity Assessment
A comprehensive assessment of the compound's antitumor activity was conducted using a panel of over sixty cancer cell lines as per NCI protocols. The compound demonstrated a mean growth inhibition rate significantly higher than control groups, suggesting its potential utility as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the phenyl and pyrazole moieties can enhance the biological activity of sulfonamide derivatives. For example, introducing various substituents on the aromatic rings has been shown to influence both potency and selectivity towards different cancer types .
Potential Therapeutic Applications
Given its promising biological activity and favorable pharmacological properties, this compound may find applications in:
- Cancer Therapy : As a potential lead compound for developing new anticancer drugs targeting specific tumor types.
- Combination Therapies : Its mechanism may complement existing therapies, enhancing overall treatment efficacy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- N-(3-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the methanesulfonamide group, gives N-(3-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide unique chemical and biological properties. These features may enhance its reactivity and specificity in various applications compared to similar compounds.
Biological Activity
N-(3-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H20ClF N4O2S2
- Molecular Weight : 414.96 g/mol
- CAS Number : Not explicitly listed in the search results.
The presence of a chlorinated phenyl group and a methylsulfonyl moiety suggests potential interactions with biological targets, particularly in pharmacological contexts.
Antinociceptive Activity
Research has indicated that derivatives of 4,5-dihydro-1H-pyrazole, including the compound , exhibit significant antinociceptive properties. A study conducted on various derivatives demonstrated their effectiveness in reducing pain responses in animal models. The mechanism appears to involve both central and peripheral pathways, suggesting a multifaceted approach to pain management .
Inhibition of Cancer Cell Proliferation
The compound has been studied for its potential to inhibit cancer cell proliferation. In vitro assays have shown that similar pyrazole derivatives can effectively induce apoptosis in cancer cell lines. The activity is often correlated with the structural modifications around the pyrazole ring, particularly substitutions on the phenyl groups .
The proposed mechanisms by which this compound exerts its biological effects include:
- MAPK Pathway Inhibition : Similar compounds have been shown to inhibit the MEK-MAPK signaling pathway, which is often constitutively active in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis .
- Cytotoxic Activity : Studies indicate that modifications on the pyrazole core can enhance cytotoxic effects against specific cancer cell lines, showing promise for further development as an anticancer agent .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications can enhance biological activity:
Case Study 1: Antinociceptive Effects
In a controlled study involving various 4,5-dihydro-1H-pyrazole derivatives, one particular derivative exhibited a median effective dose (ED50) significantly lower than traditional analgesics, indicating its potential as a novel pain management solution. The study highlighted the importance of the methylsulfonyl group in enhancing efficacy .
Case Study 2: Cancer Cell Line Testing
A series of tests on human cancer cell lines demonstrated that compounds structurally similar to this compound showed IC50 values significantly lower than existing chemotherapeutics. This suggests strong potential for further development as an anticancer agent targeting specific pathways involved in tumor growth and survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Methanesulfonyl groups are introduced via nucleophilic substitution using methanesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Key steps include:
- Cyclization : Optimize temperature (70–90°C) and solvent (THF or DMF) to enhance diastereoselectivity .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Yield : Typical yields range from 65–75%, with lower yields (50–60%) observed under suboptimal stoichiometric ratios of sulfonating agents .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3/DMSO-d6) resolves aromatic protons (δ 7.2–8.0 ppm), methylsulfonyl groups (singlet at δ 3.1–3.3 ppm), and coupling constants (e.g., J = 8.3 Hz for para-substituted fluorophenyl groups) .
- HRMS : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M + Na]+) with mass accuracy <5 ppm .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemistry and conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals:
- Crystal System : Monoclinic (e.g., P21/c space group) with unit cell parameters a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, β = 100.604° .
- Torsion Angles : Pyrazole and phenyl rings exhibit dihedral angles of 15–25°, influencing π-π stacking interactions.
- Hydrogen Bonding : Methanesulfonyl oxygen atoms form intermolecular H-bonds (2.8–3.2 Å) with adjacent NH groups .
Q. How do substituents (e.g., chloro, fluoro, methylsulfonyl) modulate biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : The 2-chloro-6-fluorophenyl moiety enhances target binding affinity (e.g., kinase inhibition) by stabilizing electrostatic interactions.
- Methylsulfonyl Groups : Improve metabolic stability but reduce solubility; co-solvents (e.g., PEG-400) or salt formation (e.g., sodium salts) are recommended for in vivo studies .
Q. How can researchers address contradictions in biological activity data across studies?
- Methodology :
- Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities (>99% purity required).
- Stereochemical Consistency : Compare circular dichroism (CD) spectra or chiral HPLC retention times to confirm enantiomeric homogeneity .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB ID: n/a; homology models based on ). Focus on sulfonamide interactions with catalytic lysine residues.
- ADMET Prediction : SwissADME predicts moderate permeability (LogP = 3.2) and CYP3A4-mediated metabolism, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
